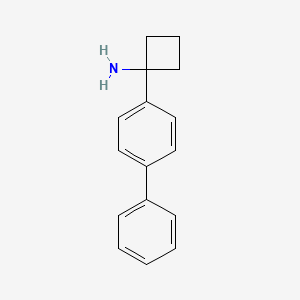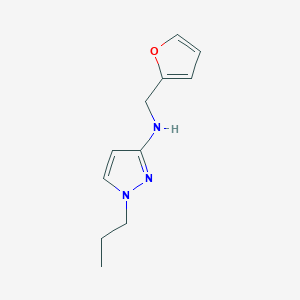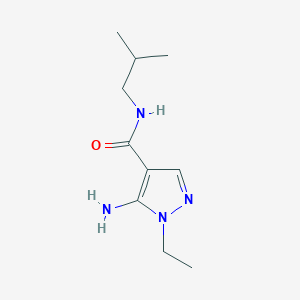
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a morpholine-4-carbonyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced through acylation reactions. This involves reacting the pyrazole intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine-4-carbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
類似化合物との比較
Similar Compounds
1-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-3-amine: Similar structure with an imidazole ring instead of a pyrazole ring.
1-methyl-4-(piperidine-4-carbonyl)-1H-pyrazol-3-amine: Similar structure with a piperidine-4-carbonyl group instead of a morpholine-4-carbonyl group.
Uniqueness
1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-3-amine is unique due to the presence of the morpholine-4-carbonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in various applications.
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11) |
InChIキー |
SEDZCUTXSGXDKH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)N)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
![[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736570.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736582.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)

![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)
![1-cyclopentyl-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736629.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11736637.png)

![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736646.png)

